molecular formula C8H11O4.Na<br>C8H11NaO4 B15177610 Propyl 2,4-dioxovalerate, monosodium salt CAS No. 85392-52-5

Propyl 2,4-dioxovalerate, monosodium salt

Cat. No.: B15177610
CAS No.: 85392-52-5
M. Wt: 194.16 g/mol
InChI Key: FJCNTPZBXJFLHK-YJOCEBFMSA-M
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Propyl 2,4-dioxovalerate, monosodium salt is a chemical compound with the molecular formula C8H11O4Na and a molecular weight of 194.16 g/mol. It is also known by its IUPAC name, sodium; (Z)-1,4-dioxo-1-propoxypent-2-en-2-olate. This compound is used in various scientific and industrial applications due to its unique chemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

Propyl 2,4-dioxovalerate, monosodium salt can be synthesized through the esterification of 2,4-dioxovaleric acid with propanol in the presence of a suitable catalyst, followed by neutralization with sodium hydroxide. The reaction conditions typically involve refluxing the mixture at elevated temperatures to ensure complete esterification.

Industrial Production Methods

In industrial settings, the production of this compound involves large-scale esterification processes using continuous reactors. The reaction mixture is continuously fed into the reactor, and the product is continuously removed, allowing for efficient production. The use of high-purity reagents and stringent quality control measures ensures the consistency and quality of the final product.

Chemical Reactions Analysis

Types of Reactions

Propyl 2,4-dioxovalerate, monosodium salt undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding carboxylic acids.

    Reduction: Reduction reactions can convert the compound into alcohols or other reduced forms.

    Substitution: The ester group can undergo nucleophilic substitution reactions, leading to the formation of different derivatives.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are commonly used.

    Substitution: Nucleophiles like amines and alcohols can be used under basic or acidic conditions to facilitate substitution reactions.

Major Products Formed

    Oxidation: Carboxylic acids.

    Reduction: Alcohols.

    Substitution: Various esters and amides, depending on the nucleophile used.

Scientific Research Applications

Propyl 2,4-dioxovalerate, monosodium salt has several applications in scientific research, including:

    Chemistry: Used as a reagent in organic synthesis and as a precursor for the synthesis of more complex molecules.

    Biology: Employed in biochemical assays and as a standard in analytical techniques.

    Medicine: Investigated for its potential therapeutic properties and as a building block for drug development.

    Industry: Utilized in the production of specialty chemicals and as an intermediate in various industrial processes.

Mechanism of Action

The mechanism of action of propyl 2,4-dioxovalerate, monosodium salt involves its interaction with specific molecular targets, leading to various biochemical effects. The compound can act as an enzyme inhibitor or activator, depending on the context of its use. The pathways involved include the modulation of enzyme activity and the alteration of metabolic processes.

Comparison with Similar Compounds

Similar Compounds

  • Ethyl 2,4-dioxovalerate
  • Methyl 2,4-dioxovalerate
  • Butyl 2,4-dioxovalerate

Uniqueness

Propyl 2,4-dioxovalerate, monosodium salt is unique due to its specific ester group and sodium salt form, which confer distinct solubility and reactivity properties compared to its analogs. This uniqueness makes it particularly valuable in certain chemical reactions and industrial applications where these properties are advantageous.

Properties

CAS No.

85392-52-5

Molecular Formula

C8H11O4.Na
C8H11NaO4

Molecular Weight

194.16 g/mol

IUPAC Name

sodium;(Z)-1,4-dioxo-1-propoxypent-2-en-2-olate

InChI

InChI=1S/C8H12O4.Na/c1-3-4-12-8(11)7(10)5-6(2)9;/h5,10H,3-4H2,1-2H3;/q;+1/p-1/b7-5-;

InChI Key

FJCNTPZBXJFLHK-YJOCEBFMSA-M

Isomeric SMILES

CCCOC(=O)/C(=C/C(=O)C)/[O-].[Na+]

Canonical SMILES

CCCOC(=O)C(=CC(=O)C)[O-].[Na+]

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.